![molecular formula C9H8ClNO B1290584 2-[4-(Clorometil)fenoxi]acetonitrilo CAS No. 112772-83-5](/img/structure/B1290584.png)
2-[4-(Clorometil)fenoxi]acetonitrilo
Descripción general
Descripción
2-[4-(Chloromethyl)phenoxy]acetonitrile, also known as CMPCN, is an important organochlorine compound used in a variety of scientific research applications. It is a versatile reagent used in organic synthesis, and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Dispositivos electrónicos y ópticos
Las propiedades electrónicas del CPAN lo convierten en un candidato para su uso en dispositivos electrónicos y ópticos. Su incorporación a semiconductores orgánicos podría conducir al desarrollo de componentes para diodos orgánicos emisores de luz (OLED) o fotovoltaicos orgánicos (OPV).
Cada una de estas aplicaciones aprovecha la estructura química única del CPAN, en particular sus grupos clorometil y fenoxi, para realizar funciones específicas en diversos contextos científicos e industriales. La versatilidad del compuesto es lo que lo diferencia, convirtiéndolo en una herramienta invaluable para investigadores e innovadores en una amplia gama de disciplinas .
Propiedades
IUPAC Name |
2-[4-(chloromethyl)phenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQCNNKQQNZLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634694 | |
| Record name | [4-(Chloromethyl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112772-83-5 | |
| Record name | [4-(Chloromethyl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


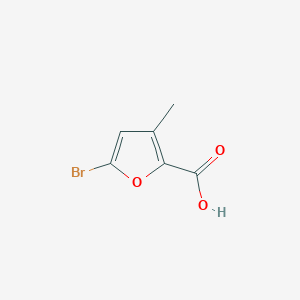

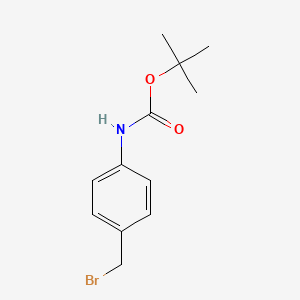
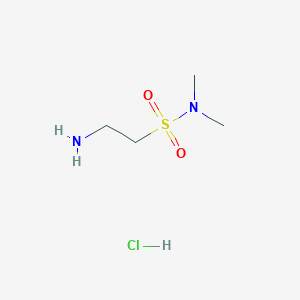
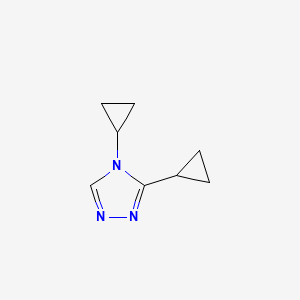
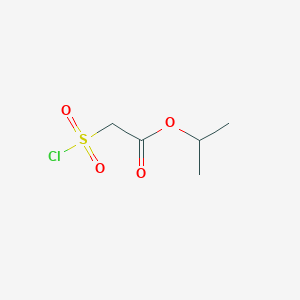
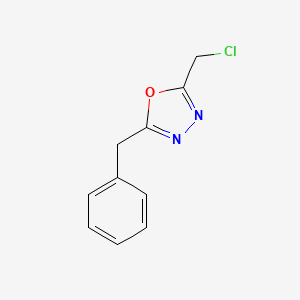
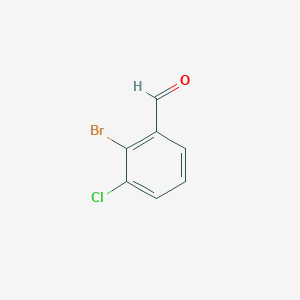
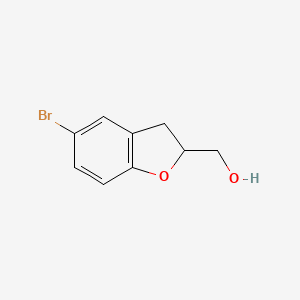
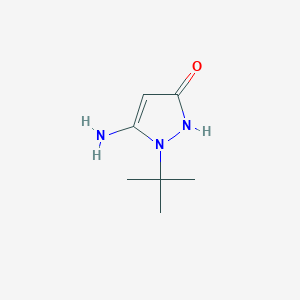

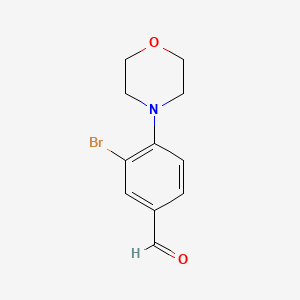
![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)